sodium;3-sulfanylpropane-1-sulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3-sulfanylpropane-1-sulfonate can be synthesized through the reaction of 3-chloropropane-1-sulfonic acid with sodium hydrosulfide in an aqueous medium. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of sodium 3-sulfanylpropane-1-sulfonate involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Types of Reactions:
Oxidation: Sodium 3-sulfanylpropane-1-sulfonate can undergo oxidation reactions to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Various nucleophiles in polar solvents under mild conditions.
Major Products:
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiols.
Substitution: Substituted sulfonates.
Scientific Research Applications
Sodium 3-sulfanylpropane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is employed in biochemical studies as a sulfur donor for various enzymatic reactions.
Medicine: It is used in the pharmaceutical industry as a detoxifying agent and in the synthesis of drugs.
Mechanism of Action
The mechanism of action of sodium 3-sulfanylpropane-1-sulfonate involves its ability to donate sulfur atoms in biochemical reactions. It acts as a sulfur donor substrate for sulfurtransferases, enzymes that catalyze the transfer of sulfur atoms to various acceptor molecules. This property is crucial in detoxification processes and in the synthesis of sulfur-containing compounds.
Comparison with Similar Compounds
- Sodium 3-mercaptopropane-1-sulfonate
- Sodium 2-sulfanylpropane-1-sulfonate
- Sodium 4-sulfanylbutane-1-sulfonate
Comparison: Sodium 3-sulfanylpropane-1-sulfonate is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it has a higher solubility in water and a broader range of applications in electroplating and pharmaceuticals .
Properties
IUPAC Name |
sodium;3-sulfanylpropane-1-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S2.Na/c4-8(5,6)3-1-2-7;/h7H,1-3H2,(H,4,5,6);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTIVUOKBXDGPD-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)CS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CS)CS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NaO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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